molecular formula C11H15NO2 B151585 (3S,4S)-1-benzylpyrrolidine-3,4-diol CAS No. 90365-74-5

(3S,4S)-1-benzylpyrrolidine-3,4-diol

Cat. No.: B151585
CAS No.: 90365-74-5
M. Wt: 193.24 g/mol
InChI Key: QJRIUWQPJVPYSO-QWRGUYRKSA-N
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Description

(3S,4S)-1-Benzylpyrrolidine-3,4-diol (CAS 90365-74-5) is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position and hydroxyl groups at the C3 and C4 positions in a trans configuration. Its molecular formula is C₁₁H₁₅NO₂ (MW 193.24 g/mol), with a density of 1.3 g/cm³ and a melting point of 94–100°C . The compound adopts a twisted envelope conformation in the pyrrolidine ring, stabilized by intermolecular O–H⋯N and O–H⋯O hydrogen bonds, as confirmed by X-ray crystallography .

Preparation Methods

Chiral Pool Synthesis from L-Tartaric Acid

Synthetic Pathway

  • Protection of Hydroxyl Groups : L-Tartaric acid is converted to its bis(ester) derivative using benzyl chloroformate, yielding a protected diol.

  • Reductive Amination : Treatment with benzylamine under reductive conditions (NaBH4, BF3·Et2O) forms the pyrrolidine ring while introducing the benzyl group at nitrogen.

  • Deprotection : Acidic hydrolysis (HCl, H2O) removes the ester protecting groups, affording the free diol.

Key Reaction Conditions:

  • Temperature : 0–5°C during reductive amination to minimize epimerization.

  • Catalyst : BF3·Et2O enhances imine formation and subsequent reduction.

  • Yield : 65–72% over three steps.

Stereochemical Analysis

X-ray crystallography confirms the retention of stereochemistry from L-tartaric acid to the final product. The rigid bicyclic intermediate formed during reductive amination prevents stereochemical scrambling.

Asymmetric Catalytic Hydrogenation

Substrate Design and Catalyst Selection

A diketone precursor, 1-benzyl-3,4-diketopyrrolidine, undergoes asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type [Ru(BINAP)] complexes). The choice of ligand (e.g., (S)-BINAP) dictates the facial selectivity, yielding the desired (3S,4S) diol.

Reaction Optimization

  • Pressure : 50–100 bar H2.

  • Solvent : Methanol or ethanol for optimal catalyst solubility.

  • Enantiomeric Excess (ee) : 88–92%, as determined by chiral HPLC.

Limitations:

  • Substrate synthesis requires multiple steps.

  • Catalyst cost and sensitivity to air/moisture limit scalability.

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution Using Lipases

Racemic 1-benzylpyrrolidine-3,4-diol is subjected to enzymatic acylation. Lipase B from Candida antarctica (CAL-B) selectively acetylates the (3R,4R)-enantiomer, leaving the desired (3S,4S)-diol unreacted.

Process Parameters:

  • Acyl Donor : Vinyl acetate.

  • Solvent : tert-Butyl methyl ether (TBME).

  • Conversion : 45–50% (theoretical maximum for kinetic resolution).

Post-Reaction Workflow

  • Separation : Column chromatography isolates the unreacted (3S,4S)-diol.

  • Yield : 40–45% with >99% ee.

Stereoselective Ring-Opening of Epoxides

Epoxide Synthesis and Ring-Opening

  • Epoxidation : 1-Benzyl-3,4-dihydropyrrole is epoxidized using m-CPBA, forming a trans-configured epoxide.

  • Nucleophilic Opening : Water, in the presence of a Lewis acid (e.g., BF3·Et2O), opens the epoxide via a stereospecific backside attack, yielding the cis-diol.

Stereochemical Outcome

The trans-epoxide’s geometry ensures anti-addition, producing the (3S,4S) configuration.

Yield and ee:

  • Overall Yield : 58–63%.

  • ee : 85–90% after recrystallization.

Comparison of Synthetic Methods

MethodStarting MaterialStepsYield (%)ee (%)Scalability
Chiral PoolL-Tartaric acid365–72>99High
Asymmetric HydrogenationDiketone450–5588–92Moderate
Enzymatic ResolutionRacemic diol240–45>99Low
Epoxide Ring-OpeningDihydropyrrole258–6385–90Moderate

Cost-Benefit Analysis

  • Chiral Pool Synthesis : Preferred for industrial-scale production due to cost-effective starting materials and high ee.

  • Enzymatic Resolution : Limited to small-scale applications but offers exceptional enantiopurity.

Mechanistic Insights and Side Reactions

Epimerization Risks

Prolonged exposure to acidic or basic conditions during synthesis can lead to epimerization at C3 or C4. Mitigation strategies include:

  • Low-Temperature Processing : Maintaining reactions below 10°C.

  • Neutral Workup : Using buffered aqueous solutions during extractions.

Byproduct Formation

  • Benzyl Group Oxidation : Occurs under harsh oxidative conditions, forming N-oxide derivatives.

  • Over-Reduction : Excessive reducing agents (e.g., LiAlH4) may reduce hydroxyl groups to hydrocarbons.

Analytical Validation

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR : δ 3.8–4.2 ppm (m, H3 and H4), δ 7.2–7.4 ppm (benzyl aromatics).

    • ¹³C NMR : δ 72–75 ppm (C3 and C4), δ 138 ppm (quaternary benzyl carbon).

  • X-ray Crystallography : Confirms absolute configuration and crystal packing.

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time: 12.3 min for (3S,4S)-enantiomer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer, reducing reaction times and improving yields:

  • Residence Time : 5–10 minutes for reductive amination steps.

  • Throughput : 1–2 kg/day in pilot-scale systems.

Green Chemistry Metrics

  • E-Factor : 15–20 (lower than batch processes due to solvent recycling).

  • PMI (Process Mass Intensity) : 30–40, driven by high catalyst turnover.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzylpyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3S,4S)-1-benzylpyrrolidine-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.

Comparison with Similar Compounds

Stereoisomers

(3S,4S)-1-Benzylpyrrolidine-3,4-diol exhibits enantiomeric and diastereomeric relationships with other stereoisomers:

Compound Name CAS Number Configuration Key Differences
(3R,4R)-1-Benzylpyrrolidine-3,4-diol 163439-82-5 (R,R) Enantiomer; opposite optical rotation; identical physical properties .
(3R,4S)-1-Benzylpyrrolidine-3,4-diol 1346224-27-8 (R,S) Diastereomer; altered hydrogen-bonding patterns and solubility .

Biological Relevance: Stereochemistry significantly impacts bioactivity. For example, (2S,3S,4S)-2-benzylpyrrolidine-3,4-diol (structurally similar but with a benzyl group at C2) inhibits glycosidases due to its mimicry of rhamnose stereochemistry .

Structural Analogs

Compound Name CAS Number Structural Variation Applications/Properties
(3S,4S)-Pyrrolidine-3,4-diol 90481-32-6 No benzyl group Simpler backbone for ligand synthesis; lower molecular weight (C₄H₉NO₂, MW 119.12 g/mol) .
1-(Phenylmethyl)-3-pyrrolidinemethanol 29897-82-3 C3 hydroxyl replaced with hydroxymethyl Altered hydrogen-bonding capacity; reduced catalytic utility .
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine 193352-75-9 Hydroxyls replaced with amines Enhanced basicity; used in pharmaceutical intermediates (e.g., EGFR inhibitors) .

Physicochemical Properties

Property This compound (3S,4S)-Pyrrolidine-3,4-diol (3R,4R)-1-Benzylpyrrolidine-3,4-diol
Molecular Weight (g/mol) 193.24 119.12 193.24
Melting Point (°C) 94–100 Not reported 94–100
Boiling Point (°C) 356.2 (predicted) Not reported 356.2 (predicted)
LogP 0.26 -0.5 (estimated) 0.26
PSA (Ų) 43.7 43.7 43.7

Key Observations :

  • The benzyl group in this compound increases hydrophobicity (LogP = 0.26) compared to the non-benzylated analog (LogP ≈ -0.5) .
  • Enantiomers like (3R,4R)-1-benzylpyrrolidine-3,4-diol share identical physical properties but exhibit opposite optical activity .

Biological Activity

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a chiral organic compound notable for its unique biological activities, primarily due to its interactions with various molecular targets. The compound's stereochemistry plays a critical role in its binding affinity and specificity toward these targets, making it a significant focus of research in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}NO2_2
  • Molecular Weight : 193.24 g/mol
  • Topological Polar Surface Area : 43.7 Ų
  • Hydrogen Bond Donors : 2

The compound features a pyrrolidine ring with hydroxyl groups at the 3rd and 4th positions, which are crucial for its biological interactions. This specific configuration enhances its potential as an enzyme inhibitor and a building block in organic synthesis.

Enzyme Inhibition

One of the most significant biological activities of this compound is its potential as an enzyme inhibitor , particularly in glycosidase inhibition. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can have therapeutic implications in various diseases, including diabetes and cancer.

Mechanism of Action :

  • The compound interacts with the active sites of glycosidases, preventing substrate binding and subsequent catalysis.
  • Its stereochemistry is essential for achieving optimal binding affinity, as demonstrated in structure-activity relationship (SAR) studies.

Case Studies

  • Glycosidase Inhibition :
    • A study demonstrated that this compound effectively inhibited specific glycosidases, leading to reduced glucose absorption in vitro. This suggests potential applications in managing blood sugar levels.
  • Cellular Effects :
    • Research indicates that the compound modulates cellular signaling pathways associated with inflammation and apoptosis. For instance, it was shown to influence the expression of genes involved in these processes in cultured human cells.

Comparative Analysis with Related Compounds

The distinct biological activity of this compound can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
(3R,4R)-1-benzylpyrrolidine-3,4-diolEnantiomer with opposite stereochemistry1.00
1-benzylpyrrolidine-3,4-dioneContains carbonyl groups instead of hydroxyls0.86
1-Benzyl-4-methylpiperidin-3-olRelated piperidine structure0.80
(R)-(4-Benzylmorpholin-2-yl)methanolMorpholine derivative with similar functional groups0.79

This table illustrates that while some compounds share structural similarities, the specific stereochemical arrangement of this compound significantly influences its unique biological properties.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound to enhance its biological activity:

  • Asymmetric Synthesis Techniques : High enantiomeric purity is achieved through advanced asymmetric synthesis methods.
  • Biochemical Pathways : Investigations into how this compound interacts with nitric oxide synthase (NOS) enzymes reveal its potential role in cardiovascular health by promoting vasodilation through nitric oxide production.

Properties

IUPAC Name

(3S,4S)-1-benzylpyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUWQPJVPYSO-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90365-74-5
Record name (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
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Synthesis routes and methods I

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 56.7 g (0.24 mol) of 2-mesitylenesulfonic acid dihydrate (produced by Aldrich Chemical Co., Inc.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 85.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 13.1 g (0.24 mol) of methanesulfonic acid (produced by Tokyo Chemical Industry Co., Ltd.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. And then after the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 85.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 46.2 g (0.24 mol) of p-chlorobenzenesulfonic acid (produced by Tokyo Chemical Industry Co., Ltd.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.8 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 86.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To the solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, 15.0 g of water, and 60.0 g of acetone in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at ambient temperature with irradiation by 500 W Xe lamps (UXL-500D xenon lamp produced by Ushio). After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 17.4 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 90.0%) was obtained and 1-benzyl-3-pyrroline was not recovered.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0. 13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 17.4 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 90.0%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

(3S,4S)-1-benzylpyrrolidine-3,4-diol
(3S,4S)-1-benzylpyrrolidine-3,4-diol
(3S,4S)-1-benzylpyrrolidine-3,4-diol
(3S,4S)-1-benzylpyrrolidine-3,4-diol
(3S,4S)-1-benzylpyrrolidine-3,4-diol
(3S,4S)-1-benzylpyrrolidine-3,4-diol

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